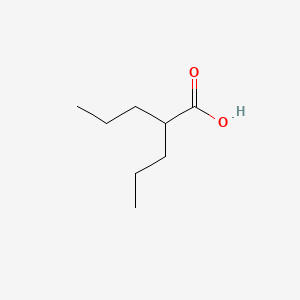

Valproic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 2.0X10+3 mg/L at 20 °C

Very soluble in organic solvents

Freely soluble in 1N sodium hydroxide, methanol, alcohol, acetone, chloroform, benzene, ether, n-heptane; slightly soluble in 0.1 N hydrochloric acid

2 mg/mL at 20 °C

Synonyms

Canonical SMILES

Valproic acid (2-propylpentanoic acid) is a short-chain branched fatty acid widely procured as a primary precursor for antiepileptic formulations, a selective Class I histone deacetylase (HDAC) inhibitor in epigenetic research, and a lipophilic building block in organic synthesis. Unlike its salt forms, the free acid is a clear, colorless to pale yellow liquid at room temperature. Its high lipophilicity and stability make it a critical raw material for non-aqueous processing, lipid-based drug delivery systems, and specific pharmacological assays where the sodium salt's hygroscopicity or rapid aqueous dissolution would be detrimental [1].

Substituting free valproic acid with its sodium salt (sodium valproate) or its coordination complex (divalproex sodium) fundamentally alters processability and solvent compatibility. Sodium valproate is an extremely hygroscopic, deliquescent solid that rapidly absorbs atmospheric moisture, complicating handling and storage. Furthermore, sodium valproate is highly water-soluble, whereas valproic acid is poorly soluble in water but freely soluble in organic solvents. In aqueous environments, complexed forms like divalproex readily dissociate, causing the free acid to separate into an oily layer. Therefore, for organic syntheses, non-aqueous granulations, or assays requiring a stable, lipophilic free acid, generic substitution with the salt form leads to phase separation, moisture contamination, or formulation failure [1].

Aqueous vs. Organic Solubility Profile

Valproic acid exhibits starkly different solubility characteristics compared to its sodium salt. Valproic acid is highly lipophilic and freely soluble in organic solvents (acetone, chloroform, ether) but sparingly soluble in water (1.27 mg/mL). In contrast, sodium valproate is highly water-soluble, with an aqueous solubility exceeding 100 mg/mL at pH > 6. This ~80-fold difference dictates solvent selection in both laboratory extraction and industrial formulation [1].

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | 1.27 mg/mL (Valproic acid) |

| Comparator Or Baseline | >100 mg/mL (Sodium valproate) |

| Quantified Difference | ~80-fold lower aqueous solubility for the free acid |

| Conditions | Water at room temperature |

Crucial for selecting the correct material based on the target solvent system, particularly for organic synthesis or non-aqueous formulations.

Physical State and Moisture Sensitivity

The physical state and environmental stability of valproic acid differ fundamentally from its salt. Valproic acid is a stable, slightly viscous liquid at room temperature and is non-hygroscopic. Sodium valproate, however, is a solid, deliquescent powder that is extremely hygroscopic, rapidly absorbing moisture from the atmosphere during handling or tableting. This moisture absorption can cause sticking during processing and requires strict humidity controls that the free acid does not necessitate[1].

| Evidence Dimension | Physical State and Hygroscopicity |

| Target Compound Data | Liquid, non-hygroscopic |

| Comparator Or Baseline | Solid, extremely hygroscopic/deliquescent (Sodium valproate) |

| Quantified Difference | Qualitative state change (liquid vs. moisture-absorbing solid) |

| Conditions | Room temperature, ambient atmospheric humidity |

Determines the required storage infrastructure, handling protocols, and suitability for moisture-sensitive manufacturing processes.

Phase Behavior in Aqueous Processing

When utilizing divalproex sodium (a 1:1 coordination complex of valproic acid and sodium valproate) in aqueous processes, the complex dissociates. Because sodium valproate is highly water-soluble and valproic acid is not, the valproic acid separates and forms an oily phase over the aqueous layer. This phase separation prevents the use of divalproex or mixed forms in aqueous granulation, making pure valproic acid the necessary choice for specific non-aqueous melt extrusion or lipid-based encapsulation [1].

| Evidence Dimension | Phase Stability in Water |

| Target Compound Data | Forms distinct oily phase (Valproic acid) |

| Comparator Or Baseline | Dissolves completely (Sodium valproate) |

| Quantified Difference | Complete phase separation of the acid component from the salt in aqueous media |

| Conditions | Aqueous granulation or dissolution |

Forces buyers to procure the pure free acid for non-aqueous processes to avoid content uniformity issues caused by phase separation.

HDAC Isoform Selectivity

In epigenetic research, valproic acid acts as a selective inhibitor of Class I histone deacetylases (HDACs). It inhibits HDAC1 with an IC50 of approximately 0.7 mM. Crucially, unlike pan-HDAC inhibitors such as Trichostatin A (TSA), valproic acid does not significantly inhibit Class IIb enzymes like HDAC6 (IC50 > 20 mM). This provides a >28-fold selectivity window for Class I over HDAC6, making it a preferred pharmacological tool for isolating Class I HDAC functions [1].

| Evidence Dimension | HDAC1 vs. HDAC6 Inhibition (IC50) |

| Target Compound Data | ~0.7 mM (HDAC1) vs. >20 mM (HDAC6) |

| Comparator Or Baseline | TSA (inhibits both at low nanomolar ranges) |

| Quantified Difference | >28-fold selectivity for HDAC1 over HDAC6 |

| Conditions | In vitro HDAC enzymatic assay |

Enables researchers to selectively probe Class I HDAC pathways without confounding off-target effects on Class IIb enzymes.

Non-Aqueous Formulation and Melt Extrusion

Due to its liquid state and poor aqueous solubility, valproic acid is specifically procured for non-aqueous granulation, lipid-based drug delivery systems, and melt-extrusion processes where the hygroscopic nature of sodium valproate would cause moisture-induced degradation or processing failures [1].

Organic Synthesis and Precursor Manufacturing

Valproic acid's high solubility in organic solvents (e.g., chloroform, ether, acetone) makes it the ideal starting material for synthesizing valproate esters, amides (like valpromide), and other lipophilic derivatives where introducing a water-soluble sodium salt would complicate phase extractions and reaction kinetics[2].

Selective Class I HDAC Epigenetic Assays

In cellular and biochemical assays, valproic acid is utilized as a selective Class I HDAC inhibitor. Its inability to inhibit HDAC6 at therapeutic concentrations allows researchers to differentiate the roles of specific HDAC isoforms in chromatin remodeling and cellular differentiation, a precision not possible with pan-inhibitors like TSA[3].

Purity

Physical Description

Liquid

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

219.5 °C

BP: 219 to 220 °C

222 °C

Flash Point

Heavy Atom Count

Density

0.904 g/cu cm at 25 °C

LogP

2.75 (LogP)

log Kow = 2.75

2.75

Odor

Decomposition

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (96.43%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (60.71%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (35.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (14.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H360 (84.64%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

FDA Label

Valproic acid (VPA) was initially synthesized in 1882 by Burton as a derivative of valeric acid, which is a branched, short-chain, and naturally occurring fatty acid present in both plants and animals. However, the anticonvulsant properties of VPA were discovered by Eymard in 1962 while attempting to synthesize new compounds from VPA. Eymard observed that one of the compounds of VPA, 2-propylpentanoic acid, exhibited a melting point similar to that of phenytoin, the antiepileptic drug. Later, Eymard decided to conduct experiments on mice and established that the compound possessed a potent anticonvulsant effect against maximal electroshock seizures.

Livertox Summary

Drug Classes

Therapeutic Uses

/EXP THER/ Purpose: 5-Azacytidine (5-AZA) is a DNA-hypomethylating agent. Valproic acid is a histone deacetylase inhibitor. Combining hypomethylating agents and histone deacetylase inhibitors produces synergistic anticancer activity in vitro and in vivo. On the basis of this evidence, /this study/ conducted a phase I study of the combination of 5-AZA and valproic acid in patients with advanced cancers. Experimental Design: 5-AZA was administered s.c. daily for 10 days. Valproic acid was given orally daily with a goal to titrate to plasma levels of 75 to 100 mug/mL (therapeutic for seizures). Cycles were 28 days long. 5-AZA was started at 20 mg/m(2) and escalated using an adaptive algorithm based on the toxicity profile in the prior cohort (6 + 6 design). Peripheral blood mononuclear cell global DNA methylation and histone H3 acetylation were estimated with the long interspersed nucleotide elements pyrosequencing assay and Western blots, respectively, on days 1 and 10 of each cycle when patients agreed to provide them. Results: Fifty-five patients were enrolled. Median age was 60 years (range, 12-77 years). The maximum tolerated dose was 75 mg/m(2) of 5-AZA in combination with valproic acid. Dose-limiting toxicities were neutropenic fever and thrombocytopenia, which occurred at a dose of 94 mg/m(2) of 5-AZA. Stable disease lasting 4 to 12 months (median, 6 months) was observed in 14 patients (25%). A significant decrease in global DNA methylation and induction of histone acetylation were observed. Conclusion: The combination of 5-AZA and valproic acid is safe at doses up to 75 mg/m(2) for 5-AZA in patients with advanced malignancies.

/EXP THER/ Amphetamine (AMPH)-induced hyper-locomotion has been well manifested in an animal model of psychiatric diseases such as drug addiction and bipolar disorder. /This study/ investigated the effects on AMPH-induced locomotor activity of chronically microinjected valproic acid into the nucleus accumbens (NAcc). Rats with guide cannular implanted bilaterally were divided into three groups and either saline or valproic acid (100 or 300 ug/0.5 uL/side) was microinjected into the NAcc once daily for 7 days. On day 8, half of each group received either saline or AMPH (1mg/kg, i.p.), respectively, and locomotor activity was measured for 2 hr. The increases of both horizontal locomotion and rearing by AMPH were attenuated in the rat pre-treated with valproic acid compared to saline in a dose-dependent manner. These results indicate that neuronal modifications in the NAcc induced by chronic valproic acid can modulate amphetamine-induced locomotor activity.

/EXP THER/ Purpose: Non-small-cell lung cancer (NSCLC) accounts for the majority of lung cancer and is the most common cause of cancer death in industrialized countries. Epigenetic modifications are observed universally during the tumorigenesis of lung cancer. The development of epigenetic-modulating agents utilizing the synergism between hypomethylating agents and histone deacetylase (HDAC) inhibitors provides a novel therapeutic approach in treating NSCLC. Methods: /This study/ performed a phase I trial combining 5-aza-2'-deoxycytidine (decitabine) and valproic acid (VPA), in patients with advanced stage NSCLC. Patients were treated with escalating doses of decitabine (5-15 mg/sq m) IV for 10 days in combination with VPA (10-20 mg/kg/day) PO on days 5-21 of a 28-day cycle. Pharmacokinetic and pharmacodynamic analysis included decitabine pharmacokinetics and fetal hemoglobin expression. Results: Eight patients were accrued to this phase I study. All patients had advanced NSCLC and had received prior chemotherapy. Eastern Cooperative Oncology Group performance status was 0-2. Major toxicities included myelosuppression and neurotoxicity. Dose-limiting toxicity was seen in two patients suffering grade 3 neurotoxicity during cycle one including disorientation, lethargy, memory loss, and ataxia at dose level 1. One patient had grade 3 neutropenia at the de-escalated dose. No objective response was observed, and stable disease was seen in one patient. Fetal hemoglobin levels increased after cycle one in all seven patients with evaluable results. Conclusions: /This study/ observed that decitabine and valproic acid are an effective combination in reactivating hypermethylated genes as demonstrated by re-expressing fetal hemoglobin. This combination in patients with advanced stage IV NSCLC, however, is limited by unacceptable neurological toxicity at a relatively low dosage. Combining hypomethylating agents with alternative HDAC inhibitors that lack the toxicity of VPA should be explored further.

For more Therapeutic Uses (Complete) data for VALPROIC ACID (8 total), please visit the HSDB record page.

Pharmacology

Valproic Acid is a synthetic derivative of propylpentanoic acid with antiepileptic properties and potential antineoplastic and antiangiogenesis activities. In epilepsy, valproic acid appears to act by increasing the concentration of gamma-aminobutyric acid (GABA) in the brain. This agent's antitumor and antiangiogenesis activities may be related to the inhibition of histone deacetylases and nitric oxide synthase, which results in the inhibition of nitric oxide synthesis. (NCI04)

MeSH Pharmacological Classification

ATC Code

N03 - Antiepileptics

N03A - Antiepileptics

N03AG - Fatty acid derivatives

N03AG01 - Valproic acid

Mechanism of Action

Valproic acid (VPA), a widely prescribed drug for seizures and bipolar disorder, has been shown to be an inhibitor of histone deacetylase (HDAC). /A/ previous study has demonstrated that VPA pretreatment reduces lipopolysaccharide (LPS)-induced dopaminergic (DA) neurotoxicity through the inhibition of microglia over-activation. The aim of this study was to determine the mechanism underlying VPA-induced attenuation of microglia over-activation using rodent primary neuron/glia or enriched glia cultures. Other histone deacetylase inhibitors (HDACIs) were compared with VPA for their effects on microglial activity. We found that VPA induced apoptosis of microglia cells in a time- and concentration-dependent manner. VPA-treated microglial cells showed typical apoptotic hallmarks including phosphatidylserine externalization, chromatin condensation and DNA fragmentation. Further studies revealed that trichostatin A (TSA) and sodium butyrate (SB), two structurally dissimilar HDACIs, also induced microglial apoptosis. The apoptosis of microglia was accompanied by the disruption of mitochondrial membrane potential and the enhancement of acetylation levels of the histone H3 protein. Moreover, pretreatment with SB or TSA caused a robust decrease in LPS-induced pro-inflammatory responses and protected DA neurons from damage in mesencephalic neuron-glia cultures. Taken together, /these/ results shed light on a novel mechanism whereby HDACIs induce neuroprotection and underscore the potential utility of HDACIs in preventing inflammation-related neurodegenerative disorders such as Parkinson's disease.

Several reports suggest putative interactions between valproic acid (VPA) treatment and the hypothalamus-pituitary-adrenal axis. Given that VPA alters mitochondrial functions, an action of this drug on a mitochondrial process such as steroid synthesis in adrenal cells should be expected. In order to disclose a putative action of VPA on the adrenocortical cell itself /this study/ evaluated VPA effects on regulatory steps of the acute stimulation of steroidogenesis in Y1 adrenocortical cells. This study demonstrates that VPA increases progesterone production in non-stimulated cells without inducing the levels of Steroidogenic Acute Regulatory (StAR) protein, which facilitates cholesterol transport. This result suggests that VPA increases mitochondrial cholesterol transport through a StAR-independent mechanism and is further supported by the fact that in isolated mitochondria VPA stimulates exogenous cholesterol metabolization to progesterone. VPA also reduces the cAMP-mediated increase of the StAR protein, mRNA levels, promoter activity and progesterone production. In summary, the present data show that VPA can alter steroid production in adrenal cells by a complex mechanism that mainly involves an action on cholesterol access to the inner mitochondrial membrane. The VPA-mediated increase of basal steroidogenesis could be linked to the increase of basal cortisolemia described in patients under VPA treatment.

Although valproic acid (VPA) a proven anticonvulsant agent thought to have relatively few side-effects VPA has been referred as the third most common xenobiotic suspected of causing death due to liver injury. In this study the cellular pathways involved in VPA hepatotoxicity were investigated in isolated rat hepatocytes. Accelerated cytotoxicity mechanism screening (ACMS) techniques using fluorescent probes including, ortho-phthalaldehyde, rhodamine 123 and acridine orange were applied for measurement of ROS formation, glutathione depletion, mitochondrial membrane potential and Lysosomal membrane damage, respectively. /This studies/ results showed that cytotoxic action of VPA is mediated by lysosomal membrane leakiness along with reactive oxygen species (ROS) formation and decline of mitochondrial membrane potential before cell lysis ensued. Incubation of hepatocytes with VPA also caused rapid hepatocyte glutathione (GSH) depletion which is another marker of cellular oxidative stress. Most of the VPA induced GSH depletion could be attributed to the expulsion of GSSG. /These/ results also showed that CYP2EI is involved in the mechanism of VPA cytotoxicity. /It is concluded/ VPA hepatotoxicity is a result of metabolic activation by CYP2E1 and ROS formation, leading to lysosomal labialization, mitochondrial/lysosomal toxic cross-talk and finally general cellular proteolysis in the rat hepatocytes.

In utero exposure to valproic acid (VPA), a histone deacetylase (HDAC) inhibitor, causes neural tube, heart, and limb defects. Valpromide (VPD), the amide derivative of VPA, does not inhibit HDAC activity and is a weak teratogen in vivo. The detailed mechanism of action of VPA as a teratogen is not known. The goal of this study was to test the hypothesis that VPA disrupts regulation of the expression of genes that are critical in chondrogenesis and osteogenesis during limb development. Murine gestation day-12 embryonic forelimbs were excised and exposed to VPA or VPD in a limb bud culture system. VPA caused a significant concentration- dependent increase in limb abnormalities, which was correlated with its HDAC inhibitory effect. The signaling of both Sox9 and Runx2, key regulators of chondrogenesis, was downregulated by VPA. In contrast, VPD had little effect on limb morphology and no significant effect on HDAC activity or the expression of marker genes. Thus, VPA exposure dysregulated the expression of target genes directly involved in chondrogenesis and osteogenesis in the developing limb. Disturbances in these signaling pathways are likely to be a consequence of HDAC inhibition because VPD did not affect their expressions.

For more Mechanism of Action (Complete) data for VALPROIC ACID (15 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Dehydrogenases [EC:1.2.1.-]

SSADH [HSA:7915] [KO:K00139]

Vapor Pressure

Pictograms

Corrosive;Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Most drug is eliminated through hepatic metabolism, about 30-50%. The other major contributing pathway is mitochondrial β-oxidation, about 40%. Other oxidative pathways make up an additional 15-20%. Less than 3% is excreted unchanged in the urine.

11 L/1.73m2.

0.56 L/hr/m2 Pediatric patients between 3 months and 10 years of age have 50% higher clearances by weight. Pediatric patients 10 years of age or older approximate adult values.

Valproic acid and its salt, sodium valproate, are excreted into human milk in low concentrations. Milk concentrations up to 15% of the corresponding level in the mother's serum have been measured. In two infants, serum levels of valporate were 1.5% and 6.0% of maternal values.

Placenta transfer study in non-human primate (NHP) is one of the crucial components in the assessment of developmental toxicity because of the similarity between NHP and humans. To establish the method to determine placenta transfer in non-human primate, toxicokinetics of valproic acid (VPA), a drug used to treat epilepsy in pregnant women, were determined in pregnant cynomolgus monkeys. After mating, pregnancy-proven females were daily administered with VPA at dose levels of 0, 20, 60 and 180 mg/kg by oral route during the organogenesis period from gestation day (GD) 20 to 50. Concentrations of VPA and its metabolite, 4-ene-VPA, in maternal plasma on GDs 20 and 50, and concentrations of VPA and 4-ene-VPA in placenta, amniotic fluid and fetus on GD 50 were analyzed using LC/MS/MS. Following single oral administration of VPA to pregnant monkeys, concentrations of VPA and 4-ene-VPA were generally quantifiable in the plasma from all treatment groups up to 4-24 hours post-dose, demonstrating that VPA was absorbed and the monkeys were systemically exposed to VPA and 4-ene-VPA. After repeated administration of VPA to the monkeys, VPA was detected in amniotic fluid, placenta and fetus from all treatment groups, demonstrating that VPA was transferred via placenta and the fetus was exposed to VPA, and the exposures were increased with increasing dose. Concentrations of 4-ene-VPA in amniotic fluid and fetus were below the limit of quantification, but small amount of 4-ene-VPA was detected in placenta. In conclusion, pregnant monkeys were exposed to VPA and 4-ene-VPA after oral administration of VPA at dose levels of 20, 60 and 180 mg/kg during the organogenesis period. VPA was transferred via placenta and the fetus was exposed to VPA with dose-dependent exposure. The metabolite, 4-ene VPA, was not detected in both amniotic fluid and fetus, but small amount of 4-ene-VPA was detected in placenta. These results demonstrated that proper procedures to investigate placenta transfer in NHP, such as mating and diagnosis of pregnancy via examining gestational sac with ultrasonography, collection of amniotic fluid, placenta and fetus after Caesarean section followed by adequate bioanalysis and toxicokinetic analysis, were established in this study using cynomolugus monkeys.

Valproic acid - rapid absorption from GI tract; slight delay when taken with food. Protein binding is high (90 to 95%) at serum concentrations up to 50 ug/mL. As the concentration increases from 50 to 100 ug/mL, the percentage bound decreases to 80 to 85% and the free fraction becomes progressively larger, thus increasing the concentration gradient into the brain.

Valproate is distributed into breast milk. Concentrations in breast milk have been reported to be 1 to 10% of the total maternal serum concentration. /Valproate/

For more Absorption, Distribution and Excretion (Complete) data for VALPROIC ACID (8 total), please visit the HSDB record page.

Metabolism Metabolites

The aim of this study was to investigate the relationship between hepatotoxicity, levels of glucuronide conjugates of valproic acid (VPA), and the toxic metabolites of VPA (4-ene VPA and 2,4-diene VPA). /The study/ also examined whether hepatotoxicity could be predicted by the urinary excretion levels of VPA and its toxic metabolites. VPA was administrated orally in rats in amounts ranging from 20 mg/kg to 500 mg/kg. Free and total (free plus glucuronide conjugated) VPA, 4-ene VPA, and 2,4-diene VPA were quantified in urine and liver using gas chromatography-mass spectrometry. Serum levels of aspartate aminotransferase, alanine aminotransferase, and alpha-glutathione S-transferase (alpha-GST) were also determined to measure the level of hepatotoxicity. The serum alpha-GST level increased slightly at the 20 mg/kg dose, and substantially increased at the 100 and 500 mg/kg dose; aspartate aminotransferase and alanine aminotransferase levels did not change with the administration of increasing doses of VPA. The liver concentration of free 4-ene VPA and the urinary excretion of total 4-ene VPA were the only measures that correlated with the increase in the serum alpha-GST level (p < 0.094 and p < 0.023 respectively). From these results, /it is concluded/ that hepatotoxicity of VPA correlates with liver concentration of 4-ene VPA and can be predicted by the urinary excretion of total 4-ene VPA.

BACKGROUND AND OBJECTIVE: Sodium valproate is a widely prescribed broad-spectrum antiepileptic drug. It shows high inter-individual variability in pharmacokinetics and pharmacodynamics and has a narrow therapeutic range. /This study/ evaluated the effects of polymorphic uridine diphosphate glucuronosyltransferase (UGT)1A6 (541A>G, 552A>C) metabolizing enzyme on the pharmacokinetics of sodium valproate in the patients with epilepsy who showed toxicity to therapy. METHODS: Genotype analysis of the patients was made with polymerase chain-restriction fragment length polymorphism (RFLP) with sequencing. Plasma drug concentrations were measured with reversed phase high-performance liquid chromatography (HPLC) and concentration-time data were analyzed by using a non-compartmental approach. RESULTS: The results of this study suggested a significant genotypic as well as allelic association with valproic acid toxicity for UGT1A6 (541A>G) or UGT1A6 (552A>C) polymorphic enzymes. The elimination half-life (t 1/2 = 40.2 hr) of valproic acid was longer and the clearance rate (CL = 917 mL/hr) was lower in the poor metabolizers group of UGT1A6 (552A>C) polymorphism who showed toxicity than in the intermediate metabolizers group (t 1/2= 35.5 hr, CL = 1,022 mL/hr) or the extensive metabolizers group (t 1/2= 25.4 hr, CL = 1,404 mL/hr). CONCLUSION: /These/ findings suggest that the UGT1A6 (552A>C) genetic polymorphism plays a significant role in the steady state concentration of valproic acid, and it thereby has an impact on the toxicity of the valproic acid used in the patients with epilepsy.

Biotransformation /of valproic acid/ is primarily hepatic. Some metabolites may have pharmacologic or toxic activity. Rate of metabolism is faster in children and in patients concurrently using enzyme-inducing medications, such as phenytoin, phenobarbital, primidone, and carbamazepine.

Valproate is metabolized almost entirely by the liver. In adult patients on monotherapy, 30- 50% of an administered dose appears in urine as a glucuronide conjugate. Mitochondrial -oxidation is the other major metabolic pathway, typically accounting for over 40% of the dose. Usually, less than 15-20% of the dose is eliminated by other oxidative mechanisms. Less than 3% of an administered dose is excreted unchanged in urine.

Valproic acid has known human metabolites that include (2S,3S,4S,5R)-3,4,5-Trihydroxy-6-(2-propylpentanoyloxy)oxane-2-carboxylic acid, 5-Hydroxyvalproate, 3-Hydroxyvalproate, 4-Hydroxyvalproate, and 4-ene-valproate.

Valproic acid is rapidly absorbed from gastrointestinal tract. Valproic acid is metabolized almost entirely by the liver. In adult patients on monotherapy, 30-50% of an administered dose appears in urine as a glucuronide conjugate. Mitochondrial oxidation is the other major metabolic pathway, typically accounting for over 40% of the dose. These products include 2-n-propylpent-2-enoic acid (delta 2,3 VPE) and several coenzyme A (CoA) derivatives including VPA-CoA, and delta 2,3 VPE-CoA. Usually, less than 15-20% of the dose is eliminated by other oxidative mechanisms. Less than 3% of an administered dose is excreted unchanged in urine (A308). Half Life: 9-16 hours (following oral administration of 250 mg to 1000 mg).

Associated Chemicals

Divalproex sodium; 76584-70-8

Wikipedia

FDA Medication Guides

VALPROIC ACID

CAPSULE;ORAL

SYRUP;ORAL

ABBVIE

05/19/2020

STAVZOR

VALPROIC ACID

CAPSULE, DELAYED RELEASE;ORAL

BIONPHARMA INC

11/30/2021

Drug Warnings

Because of these changes in valproate clearance, monitoring of valproate and concomitant drug concentrations should be increased whenever enzyme inducing drugs are introduced or withdrawn.

Since valproate may interact with concurrently administered drugs which are capable of enzyme induction, periodic plasma concentration determinations of valproate and concomitant drugs are recommended during the early course of therapy.

Valproate is partially eliminated in the urine as a keto-metabolite which may lead to a false interpretation of the urine ketone test.

For more Drug Warnings (Complete) data for VALPROIC ACID (58 total), please visit the HSDB record page.

Biological Half Life

In children the half-life of valproic acid alone is 10 to 11 hours; when other medications are added, half-life may be reduced to 8 to 9 hours. Half-lives of up to 30 hours have been reported in overdosage.

Variable, from 6 to 16 hours; may be considerably longer in patients with hepatic function impairment, in the elderly, and in children up to 18 months of age; may be considerably shorter in patients receiving hepatic enzyme-inducing anticonvulsants. In one study, the half life in children under 10 days ranged from 10 to 67 hours compared to a range of 7 to 13 hours in children greater than 2 months.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Pharmaceuticals

Methods of Manufacturing

Ethyl cyanoacetate + n-propyl bromide (dehydrobromination/decarboxylation/nitrile hydrolysis).

Analytic Laboratory Methods

Three different doses of valproic acid (20, 100, and 500 mg/kg/d) are administered orally to Sprague-Dawley rats for 5 days, and the feasibility of metabolomics with gas chromatography-mass spectrometry as a predictor of the hepatotoxicity of valproic acid is evaluated. Body weight is found to decrease with the 100-mg/kg/d dose and significantly decrease with the 500-mg/kg/d dose. Mean excreted urine volume is lowest in the 500-mg/kg/d group among all groups. The plasma level of alpha-glutathione-S-transferase, a sensitive and earlier biomarker for hepatotoxicity, increases significantly with administration of 100 and 500 mg/kg/d; however, there is not a significant difference in alpha-glutathione-S-transferase plasma levels between the control and 20-mg/kg/d groups. Clusters in partial least squares discriminant analysis score plots show similar patterns, with changes in physiological conditions and plasma levels of alpha-glutathione-S-transferase; the cluster for the control and 20-mg/kg/d groups does not clearly separate, but the clusters are separate for 100- and 500-mg/kg/d groups. A biomarker of hepatotoxicity, 8-hydroxy-2'-deoxyguanosine and octanoylcarnitine, is identified from nontargeted and targeted metabolic profiling. These results validate that metabolic profiling using gas chromatography-mass spectrometry could be a useful tool for finding novel biomarkers. Thus, a nontargeted metabolic profiling method is established to evaluate the hepatotoxicity of valproic acid and demonstrates proof-of-concept that metabolomic approach with gas chromatography-mass spectrometry has great potential for predicting valproic acid-induced hepatotoxicity and discovering novel biomarkers.

Analyte: valproic acid; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

Analyte: valproic acid; matrix: chemical identification; procedure: retention time of the major peak of the gas chromatogram with comparison to standards

For more Analytic Laboratory Methods (Complete) data for VALPROIC ACID (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

Liquid chromatography-MS/MS determination in plasma.

Storage Conditions

Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer. Store in a tight container. Protect from freezing. /Valproic Acid Syrup USP/

Interactions

A clinically significant reduction in serum valproic acid concentration has been reported in patients receiving carbapenem antibiotics (for example, ertapenem, imipenem, meropenem; this is not a complete list) and may result in loss of seizure control. The mechanism of this interaction is not well understood. Serum valproic acid concentrations should be monitored frequently after initiating carbapenem therapy. Alternative antibacterial or anticonvulsant therapy should be considered if serum valproic acid concentrations drop significantly or seizure control deteriorates...

Serum levels of carbamazepine (CBZ) decreased 17% while that of carbamazepine-10,11-epoxide (CBZ-E) increased by 45% upon co-administration of valproate and CBZ to epileptic patients.

A study involving the co-administration of 1200 mg/day of felbamate with valproate to patients with epilepsy (n = 10) revealed an increase in mean valproate peak concentration by 35% (from 86 to 115 mcg/mL) compared to valproate alone. Increasing the felbamate dose to 2400 mg/day increased the mean valproate peak concentration to 133 mcg/mL (another 16% increase). A decrease in valproate dosage may be necessary when felbamate therapy is initiated.

For more Interactions (Complete) data for VALPROIC ACID (61 total), please visit the HSDB record page.

Dates

2: Vázquez M, Fagiolino P, Maldonado C, Olmos I, Ibarra M, Alvariza S, Guevara N, Magallanes L, Olano I. Hyperammonemia associated with valproic acid concentrations. Biomed Res Int. 2014;2014:217269. doi: 10.1155/2014/217269. Epub 2014 Apr 29. PubMed PMID: 24868521; PubMed Central PMCID: PMC4020540.

3: Martínez-Lazcano MT, Esplá-González S, Herraiz-Robles P, Hernández-Pérez P, Chillerón-Cuenca R, Pol-Yanguas E. [Use of valproic acid in long stay units of psychiatry]. Farm Hosp. 2015 Mar 1;39(2):92-101. doi: 10.7399/fh.2015.39.2.8460. Spanish. PubMed PMID: 25817088.

4: Antoniou T, Yao Z, Camacho X, Mamdani MM, Juurlink DN, Gomes T. Safety of valproic acid in patients with chronic obstructive pulmonary disease: a population-based cohort study. Pharmacoepidemiol Drug Saf. 2015 Mar;24(3):256-61. doi: 10.1002/pds.3761. Epub 2015 Feb 5. PubMed PMID: 25656984; PubMed Central PMCID: PMC4497617.

5: Unterecker S, Reif A, Hempel S, Proft F, Riederer P, Deckert J, Pfuhlmann B. Interaction of valproic acid and the antidepressant drugs doxepin and venlafaxine: analysis of therapeutic drug monitoring data under naturalistic conditions. Int Clin Psychopharmacol. 2014 Jul;29(4):206-11. doi: 10.1097/YIC.0000000000000025. PubMed PMID: 24374906; PubMed Central PMCID: PMC4047312.

6: Ogungbenro K, Aarons L; CRESim & Epi-CRESim Project Groups. A physiologically based pharmacokinetic model for Valproic acid in adults and children. Eur J Pharm Sci. 2014 Oct 15;63:45-52. doi: 10.1016/j.ejps.2014.06.023. Epub 2014 Jul 7. PubMed PMID: 25010262.

7: Gong Y, Ni ZH, Zhang X, Chen XH, Zou ZM. Valproic Acid Enhances the Anti-tumor Effect of (-)-gossypol to Burkitt Lymphoma Namalwa Cells. Biomed Environ Sci. 2015 Oct;28(10):773-7. doi: 10.3967/bes2015.108. PubMed PMID: 26582100.

8: Mock CM, Schwetschenau KH. Levocarnitine for valproic-acid-induced hyperammonemic encephalopathy. Am J Health Syst Pharm. 2012 Jan 1;69(1):35-9. doi: 10.2146/ajhp110049. Review. PubMed PMID: 22180549.

9: Ghannoum M, Laliberté M, Nolin TD, MacTier R, Lavergne V, Hoffman RS, Gosselin S; EXTRIP Workgroup. Extracorporeal treatment for valproic acid poisoning: systematic review and recommendations from the EXTRIP workgroup. Clin Toxicol (Phila). 2015 Jun;53(5):454-65. doi: 10.3109/15563650.2015.1035441. Review. PubMed PMID: 25950372.

10: Lee SY, Huh W, Jung JA, Yoo HM, Ko JW, Kim JR. Effects of amoxicillin/clavulanic acid on the pharmacokinetics of valproic acid. Drug Des Devel Ther. 2015 Aug 10;9:4559-63. doi: 10.2147/DDDT.S89464. eCollection 2015. PubMed PMID: 26309401; PubMed Central PMCID: PMC4539086.

11: Cook AM, Zafar MS, Mathias S, Stewart AM, Albuja AC, Bensalem-Owen M, Kapoor S, Baumann RJ. Pharmacokinetics and Clinical Utility of Valproic Acid Administered via Continuous Infusion. CNS Drugs. 2016 Jan;30(1):71-7. doi: 10.1007/s40263-015-0304-5. PubMed PMID: 26715390.

12: Issa JP, Garcia-Manero G, Huang X, Cortes J, Ravandi F, Jabbour E, Borthakur G, Brandt M, Pierce S, Kantarjian HM. Results of phase 2 randomized study of low-dose decitabine with or without valproic acid in patients with myelodysplastic syndrome and acute myelogenous leukemia. Cancer. 2015 Feb 15;121(4):556-61. doi: 10.1002/cncr.29085. Epub 2014 Oct 21. PubMed PMID: 25336333; PubMed Central PMCID: PMC4320000.

13: Wu CY, Lu CY. Derivatization oriented strategy for enhanced detection of valproic acid and its metabolites in human plasma and detection of valproic acid induced reactive oxygen species associated protein modifications by mass spectrometry. J Chromatogr A. 2014 Dec 29;1374:14-22. doi: 10.1016/j.chroma.2014.11.025. Epub 2014 Nov 26. PubMed PMID: 25444248.

14: Brodie SA, Brandes JC. Could valproic acid be an effective anticancer agent? The evidence so far. Expert Rev Anticancer Ther. 2014 Oct;14(10):1097-100. doi: 10.1586/14737140.2014.940329. Epub 2014 Jul 14. PubMed PMID: 25017212; PubMed Central PMCID: PMC4579528.

15: Belcastro V, D'Egidio C, Striano P, Verrotti A. Metabolic and endocrine effects of valproic acid chronic treatment. Epilepsy Res. 2013 Nov;107(1-2):1-8. doi: 10.1016/j.eplepsyres.2013.08.016. Epub 2013 Sep 4. Review. PubMed PMID: 24076030.

16: Jomli R, Nacef F, Douki S. [Acute pancreatitis induced by valproic acid]. Encephale. 2013 Sep;39(4):292-5. doi: 10.1016/j.encep.2012.11.009. Epub 2013 Mar 28. French. PubMed PMID: 23541917.

17: Dereci S, Koca T, Akçam M, Türkyilmaz K. An Evaluation of Peripapillary Retinal Nerve Fiber Layer Thickness in Children With Epilepsy Receiving Treatment of Valproic Acid. Pediatr Neurol. 2015 Jul;53(1):53-7. doi: 10.1016/j.pediatrneurol.2015.02.016. Epub 2015 Feb 26. PubMed PMID: 25979661.

18: Veri K, Uibo O, Talvik I, Talvik T. Valproic acid-induced pancreatitis in a 15-year-old boy with juvenile myoclonic epilepsy. Medicina (Kaunas). 2013;49(11):487-9. PubMed PMID: 24823930.

19: Vlasov PN. [Algorithms of using valproic acid drugs in women]. Zh Nevrol Psikhiatr Im S S Korsakova. 2015;115(4):36-40. doi: 10.17116/jnevro20151154136-40. Review. Russian. PubMed PMID: 26288286.

20: Jones GL, Popli GS, Silvia MT. Lacosamide-induced valproic acid toxicity. Pediatr Neurol. 2013 Apr;48(4):308-10. doi: 10.1016/j.pediatrneurol.2012.12.039. PubMed PMID: 23498565.

Explore Compound Types